Cas no 1260764-33-7 (2-(4-methoxy-2-methylphenyl)propanoic acid)

2-(4-methoxy-2-methylphenyl)propanoic acid is a versatile organic compound characterized by its aromatic ring structure and carboxylic acid functionality. This compound exhibits excellent solubility in organic solvents, making it suitable for various chemical reactions. Its unique structure confers high stability and resistance to degradation, ensuring consistent performance in synthetic applications.
2-(4-methoxy-2-methylphenyl)propanoic acid structure
1260764-33-7 structure
Product Name:2-(4-methoxy-2-methylphenyl)propanoic acid
CAS No:1260764-33-7
MF:C11H14O3
MW:194.227063655853
CID:4583322
PubChem ID:22111950
Update Time:2025-06-25

2-(4-methoxy-2-methylphenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-methoxy-2-methylphenyl)propanoic acid
    • Inchi: 1S/C11H14O3/c1-7-6-9(14-3)4-5-10(7)8(2)11(12)13/h4-6,8H,1-3H3,(H,12,13)
    • InChI Key: YNVCJLGYBLXOSK-UHFFFAOYSA-N
    • SMILES: C(O)(=O)C(C1=CC=C(OC)C=C1C)C

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2-(4-methoxy-2-methylphenyl)propanoic acid Related Literature

Additional information on 2-(4-methoxy-2-methylphenyl)propanoic acid

Introduction to 2-(4-methoxy-2-methylphenyl)propanoic acid (CAS No. 1260764-33-7)

2-(4-methoxy-2-methylphenyl)propanoic acid, identified by the Chemical Abstracts Service (CAS) number 1260764-33-7, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a propionic acid moiety attached to a substituted benzene ring, has garnered attention due to its structural complexity and potential biological activities. The presence of both a methoxy group at the para position and a methyl group at the ortho position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and molecular design.

The structural framework of 2-(4-methoxy-2-methylphenyl)propanoic acid positions it as a derivative of isoeugenol, a natural product found in various aromatic plants. The methoxy group enhances the lipophilicity of the benzene ring, while the propionic acid side chain provides a polar region that can interact with biological targets. Such structural features are often exploited in medicinal chemistry to modulate binding affinity and pharmacokinetic profiles.

In recent years, there has been growing interest in phenylpropionic acid derivatives due to their demonstrated efficacy in various therapeutic contexts. For instance, compounds with similar structural motifs have been investigated for their potential roles in anti-inflammatory, analgesic, and antioxidant applications. The specific substitution pattern in 2-(4-methoxy-2-methylphenyl)propanoic acid may confer unique properties that make it particularly suitable for certain biological assays or as an intermediate in more complex synthetic pathways.

One of the most compelling aspects of this compound is its versatility as a building block in organic synthesis. The carboxylic acid functionality allows for further derivatization via esterification, amidation, or condensation reactions, enabling the creation of libraries of analogs for high-throughput screening. Additionally, the aromatic ring can be modified through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings, expanding its utility in constructing heterocyclic systems.

Recent advancements in computational chemistry have facilitated the rapid design and optimization of molecules like 2-(4-methoxy-2-methylphenyl)propanoic acid. Molecular docking studies have shown that this compound can interact with various protein targets by leveraging both hydrophobic and hydrogen bonding interactions. For example, preliminary simulations suggest potential binding to enzymes involved in metabolic pathways or receptors mediating pain perception. These insights are crucial for guiding experimental efforts toward identifying lead compounds with improved pharmacological profiles.

The synthesis of 2-(4-methoxy-2-methylphenyl)propanoic acid presents an interesting challenge due to the need to introduce both substituents on the benzene ring with high regioselectivity. Traditional synthetic routes may involve Friedel-Crafts alkylation followed by methylation, or direct functionalization using metal-catalyzed cross-coupling strategies. Recent methodologies have also explored biocatalytic approaches, which offer advantages in terms of mild reaction conditions and environmental sustainability.

In the context of drug discovery, 2-(4-methoxy-2-methylphenyl)propanoic acid serves as a testament to the importance of structural diversity. While large-scale clinical trials are still necessary to fully evaluate its therapeutic potential, preclinical data suggest that derivatives of this class may exhibit promising activities without significant side effects. This aligns with broader trends in pharmaceutical research toward developing targeted therapies with improved safety profiles.

The compound’s role extends beyond mere pharmacological exploration; it also contributes to our fundamental understanding of molecular interactions at the atomic level. High-resolution crystal structures obtained through X-ray diffraction have provided insights into how 2-(4-methoxy-2-methylphenyl)propanoic acid or its derivatives might orient themselves within biological membranes or enzyme active sites. Such structural information is invaluable for rational drug design and can accelerate the development of novel treatments.

As research continues to evolve, new applications for 2-(4-methoxy-2-methylphenyl)propanoic acid are likely to emerge. Innovations in synthetic methodologies will continue to enhance access to this compound and its analogs, while advances in analytical techniques will enable more precise characterization of their biochemical behavior. Collaborative efforts between academic researchers and industry scientists will be essential in translating these findings into tangible benefits for patients worldwide.

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